molecular formula C21H23N3O B5708547 1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone

1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone

Cat. No. B5708547
M. Wt: 333.4 g/mol
InChI Key: CRICDVZADFVPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone, also known as MIPEP, is a chemical compound that has been the subject of scientific research in recent years. MIPEP is a highly potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system.

Mechanism of Action

1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone acts as a μ-opioid receptor agonist, which means that it binds to the receptor and activates its signaling pathway. The μ-opioid receptor is coupled to G proteins, which are involved in the modulation of intracellular signaling pathways. Upon activation by this compound, the μ-opioid receptor inhibits the activity of adenylate cyclase and activates the mitogen-activated protein kinase pathway, leading to the modulation of neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have potent analgesic effects in various animal models of pain, including thermal, mechanical, and inflammatory pain. The compound has also been shown to have antinociceptive effects in the tail-flick and hot-plate tests. In addition to its analgesic effects, this compound has been shown to have anxiolytic and antidepressant-like effects in various behavioral tests. The compound has also been shown to have anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone has several advantages as a tool compound for scientific research. The compound has high potency and selectivity for the μ-opioid receptor, which makes it a useful tool for investigating the function of the receptor and its signaling pathway. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments, including its high cost and the potential for off-target effects at high concentrations.

Future Directions

1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone has several potential future directions for scientific research. One direction is the investigation of its potential as a therapeutic agent for the treatment of pain and other neurological disorders. The compound may also be useful for investigating the role of the μ-opioid receptor in addiction and reward pathways. Another direction is the development of more selective and potent agonists of the μ-opioid receptor, which may have improved therapeutic potential and reduced side effects. Finally, this compound may be useful for investigating the role of the μ-opioid receptor in various physiological processes, including immune function and gastrointestinal motility.

Synthesis Methods

The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone involves several steps, including the preparation of 2-methyl-1H-indole-3-carboxylic acid, the synthesis of the piperazine derivative, and the coupling of the two compounds. The final product is obtained through purification by column chromatography. The synthesis of this compound has been described in detail in several research papers, and the yield and purity of the compound have been optimized through various modifications of the synthesis method.

Scientific Research Applications

1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone has been the subject of extensive scientific research due to its potential as a therapeutic agent for the treatment of pain and other neurological disorders. The compound has been shown to have high affinity and selectivity for the μ-opioid receptor, which is involved in the modulation of pain, reward, and addiction. This compound has been used in various in vitro and in vivo studies to investigate the mechanism of action of the μ-opioid receptor and to test its potential as a therapeutic target.

properties

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-16-21(18-9-5-6-10-19(18)22-16)20(25)15-23-11-13-24(14-12-23)17-7-3-2-4-8-17/h2-10,22H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRICDVZADFVPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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